1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
The compound appears to contain a 2,4-dichlorophenoxyacetyl group . This group is found in certain herbicides and is known for its plant growth-regulating properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the 2,4-dichlorophenoxyacetyl group can undergo reactions typical of esters and ethers .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and reactivity can be determined experimentally. For a similar compound, pale yellow crystals were obtained with a melting point of 188–190 °C .Scientific Research Applications
- Application : Researchers study the efficacy of this compound in weed control, its impact on crop health, and its environmental effects. Investigating its mode of action and potential alternatives is crucial for sustainable agriculture .
- Research Focus : Scientists explore advanced oxidation processes (AOPs) to efficiently degrade 2,4-D. These include ozonation, photocatalysis, photo-Fenton, and electrochemical methods. Evaluating their effectiveness, intermediates, and energy costs is essential .
- Adsorption Mechanism : Researchers investigate the adsorption behavior of 2,4-D onto various materials. Understanding how it interacts with surfaces helps design effective water treatment strategies .
- Use Case : Researchers explore its impact on tissue culture, regeneration, and organogenesis in vitro .
- Target : These compounds selectively inhibit the COX-2 enzyme, making them potential candidates for pharmaceutical research .
Herbicide and Pesticide Research
Water Contaminant Degradation
Adsorption Studies
Plant Cell Culture Media
Anti-Inflammatory Properties
Endocrine Disruption Studies
Mechanism of Action
Target of Action
Compounds with a similar 2,4-dichlorophenoxyacetamide structure have been evaluated as potential c-met kinase inhibitors . The c-Met kinase is involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds may bind to met1160 from the hinge region of the c-met kinase . This binding could potentially inhibit the kinase activity, thereby affecting the cellular processes it regulates.
Biochemical Pathways
C-met kinase, a potential target of this compound, is known to activate several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
Compounds with a similar structure have shown antiproliferative activities against certain cancer cell lines . For instance, compound 6f, a 2,4-dichlorophenoxyacetamide-chalcone hybrid, demonstrated long-term antiproliferative effects and exerted antimigratory activity on MCF-7 and A549 cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[2-(2,4-dichlorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-13-5-6-17(16(22)11-13)26-12-18(24)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)27-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQUEVRDMYCMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
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